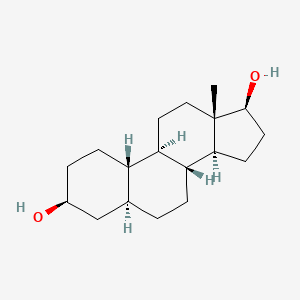

5alpha-Estrane-3beta,17beta-diol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H30O2 |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

(3S,5S,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |

Clave InChI |

QNKATSBSLLYTMH-WTCPTMCSSA-N |

SMILES isomérico |

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O |

SMILES canónico |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Origen del producto |

United States |

Biosynthesis and Endogenous Production Pathways of 5alpha Estrane 3beta,17beta Diol

Precursor Steroids and Metabolic Routes to 5alpha-Estrane-3beta,17beta-diol Formation

The formation of this compound is a multi-step process that begins with more commonly known steroid hormones. The primary precursors are androgens, which undergo specific chemical transformations to yield this particular diol.

The most direct precursor to this compound is dihydrotestosterone (B1667394) (DHT), a potent androgen. nih.govnih.govnih.govnih.govepa.gov DHT itself is derived from testosterone (B1683101) through the action of the enzyme 5α-reductase. nih.gov Once formed, DHT can be further metabolized into this compound. nih.govnih.govnih.govnih.govepa.gov This conversion is a key step in the local regulation of steroid hormone activity within specific tissues. nih.govnih.gov

Beyond the primary pathway from DHT, other androgens can also serve as precursors. For instance, dehydroepiandrosterone (B1670201) (DHEA) can be metabolized to androstenediol, which can then be converted to testosterone and subsequently to DHT, leading to the eventual formation of this compound. wikipedia.org Another potential, though less direct, pathway involves the conversion of androstenedione (B190577) to testosterone, which then enters the main metabolic route to this compound. nih.gov In some contexts, even progesterone (B1679170) has been identified as a starting point for a pathway that ultimately produces androstanediol, a closely related compound. nih.gov

It is important to note that this compound is also a metabolite of the synthetic anabolic steroid nandrolone (B1676933). researchgate.net

Several key enzymes are responsible for catalyzing the reactions that produce this compound from its precursors. These enzymes belong to the families of hydroxysteroid dehydrogenases (HSDs) and reductases.

5α-Reductase: This enzyme is crucial for the initial conversion of testosterone to dihydrotestosterone (DHT), the immediate precursor of this compound. nih.govnih.govresearchgate.net There are different types of 5α-reductase, with steroid 5α-reductase 1 (SRD5A1) being specifically implicated in the synthesis of androstanediol in certain tissues. nih.gov The action of 5α-reductase is a rate-limiting step in the production of several potent androgens and their metabolites.

3β-Hydroxysteroid Dehydrogenases (3β-HSD): This family of enzymes is essential for the biosynthesis of all classes of steroid hormones, including androgens and estrogens. wikipedia.orgnih.govnih.gov In the context of this compound synthesis, 3β-HSDs are involved in the conversion of DHT to its diol metabolites. nih.govnih.gov Specifically, they catalyze the reduction of the 3-keto group of DHT to a 3β-hydroxyl group, a defining feature of this compound. nih.govnih.gov Alterations in the genes encoding for 3β-HSDs have been linked to certain diseases, highlighting their critical role in steroid metabolism. nih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSD): These enzymes play a pivotal role in the final steps of androgen and estrogen formation. nih.gov They are responsible for the interconversion of steroids with a ketone group at position 17 and those with a hydroxyl group at the same position. nih.govwikipedia.org In the synthesis of this compound, 17β-HSDs are involved in ensuring the presence of the 17β-hydroxyl group. nih.gov Various isoenzymes of 17β-HSD exist, each with specific tissue distribution and substrate preferences. nih.govnih.gov For example, some types are involved in the formation of potent androgens like testosterone, while others are involved in their inactivation. nih.gov

The coordinated action of these enzymes ensures the carefully regulated production of this compound in different tissues. The presence and activity of these enzymes can vary significantly between tissues, leading to tissue-specific patterns of steroid hormone metabolism.

Tissue-Specific Expression of this compound Biosynthetic Enzymes

The enzymes responsible for the synthesis of this compound are not uniformly distributed throughout the body. Their expression is tissue-specific, leading to localized production and action of this steroid metabolite.

The brain is a significant site of steroid hormone synthesis and metabolism. nih.gov The enzymes required for the production of this compound are expressed in various cells within the central nervous system (CNS), including neuronal cells and astrocytes. researchgate.net Testosterone can be metabolized within neurons and glial cells to DHT, which is then further converted to androstanediol isomers. researchgate.net Specifically, 5α-androstane-3β,17β-diol is synthesized in the brain and is known to interact with estrogen receptor-β (ERβ). researchgate.net This localized production within the CNS suggests that this compound may play a role in regulating neuronal function and behavior. nih.govfrontiersin.orgnih.gov

The biosynthetic enzymes for this compound are also prominently expressed in various peripheral glandular tissues.

Prostate: The prostate gland is a major site of DHT production and metabolism. nih.govepa.gov It expresses the necessary enzymes, including 5α-reductase and 3β-HSD, for the conversion of DHT to this compound. nih.govnih.govepa.gov The concentration of this metabolite in the prostate is notably higher than that of estradiol (B170435), suggesting a significant local role. nih.govepa.gov

Adrenal Glands: The adrenal cortex is a primary site of steroid hormone synthesis. It expresses 3β-HSD, which is essential for the production of all classes of steroid hormones, including the precursors to this compound. wikipedia.orgnih.gov

Placenta: The placenta is a key steroidogenic tissue during pregnancy. Human placentas express 3β-hydroxysteroid dehydrogenase type 1 and 17β-hydroxysteroid dehydrogenase types 1, 2, 5, and 7, indicating its capacity to synthesize and metabolize various steroids, including the precursors to this compound. nih.govnih.gov

Testis: The testes are the primary source of androgens in males. Immature mouse testes have been shown to form androstanediol through two distinct pathways, with steroid 5α-reductase 1 playing a crucial role. nih.gov The testes also express various types of 17β-HSD, which are involved in the synthesis of testosterone, the precursor to DHT. nih.govwikipedia.org

Uterus: The endometrium, the lining of the uterus, undergoes significant remodeling during the reproductive cycle, a process known as decidualization. Studies in mice have shown that 5α-reductase is required for optimal decidualization, suggesting a role for its products, including metabolites like this compound, in this process. frontiersin.org

The following table summarizes the key enzymes and their presence in different tissues:

| Enzyme | Function in this compound Synthesis | Key Tissues of Expression |

|---|---|---|

| 5α-Reductase | Converts testosterone to DHT | Prostate, Skin, Liver, Brain, Uterus nih.govnih.govfrontiersin.org |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Converts DHT to this compound | Adrenal Glands, Gonads, Placenta, Liver, Brain, Prostate nih.govnih.govwikipedia.orgnih.gov |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Interconversion of androgens and estrogens, ensuring the 17β-hydroxyl group | Gonads, Placenta, Liver, Prostate, Breast, Brain nih.govnih.govwikipedia.org |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by a variety of factors that control the expression and activity of the key steroidogenic enzymes. This regulation ensures that the levels of this and other steroid hormones are appropriate for the specific physiological needs of different tissues.

The expression of enzymes like 3β-HSD is known to be tissue-specific and can be influenced by various factors, leading to differential responses in different tissues. nih.gov For example, in the ovaries, the regulation of 3β-HSD is complex, involving a delicate interplay of pituitary and ovarian factors to control enzyme activities. nih.gov Similarly, in the testes, fluctuations in testicular steroid synthesis can be attributed to changes in the activity of steroidogenic enzymes like 3β-HSD. nih.gov

Furthermore, the activity of these enzymes can be modulated by the local concentrations of their substrates and products, creating feedback loops that help to maintain hormonal balance. The presence of different isoenzymes of 5α-reductase and 17β-HSD with distinct kinetic properties and substrate specificities adds another layer of complexity to the regulation of this compound synthesis. nih.govnih.govnih.gov This intricate regulatory network allows for the fine-tuning of steroid hormone action at the local level, a concept known as intracrinology. nih.gov

Research has also shown that this compound itself can regulate the expression of its own receptor, estrogen receptor-β (ERβ), in tissues like the prostate. nih.govepa.gov This autoregulatory mechanism suggests that the compound can influence its own biological effects. Additionally, studies have demonstrated that this compound can directly modulate the promoter activity of genes like corticotropin-releasing hormone (CRH) and arginine-vasopressin (AVP) in the brain, indicating a role in the regulation of the stress response. nih.gov

Biosynthesis and Endogenous Production of this compound

The biosynthesis of this compound, an endogenous steroid hormone, involves a multi-step process primarily from precursor androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT). wikipedia.org This metabolic conversion is orchestrated by a series of enzymes, with 5α-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD) playing pivotal roles. The expression and activity of these enzymes are, in turn, subject to intricate regulatory mechanisms at both the transcriptional and post-translational levels, and are influenced by various hormonal and local factors.

The primary pathway for the formation of this compound begins with the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), a reaction catalyzed by the enzyme 5α-reductase. oup.comnih.gov Subsequently, DHT is metabolized to this compound. wikipedia.orgnih.gov An alternative pathway involves the conversion of DHEA. wikipedia.org The enzymes responsible for these transformations are not uniformly expressed throughout the body; their tissue-specific distribution and regulation contribute to the diverse physiological roles of this steroid.

Transcriptional and Post-Translational Control of Synthetic Enzymes

The synthesis of this compound is intricately linked to the regulation of its key synthetic enzymes, namely 5α-reductase and 3β-hydroxysteroid dehydrogenase. This regulation occurs at multiple levels, including the transcription of their respective genes and post-translational modifications of the enzyme proteins.

5α-Reductase

Three isoenzymes of 5α-reductase have been identified (types 1, 2, and 3), each encoded by a different gene (SRD5A1, SRD5A2, and SRD5A3). oup.comnih.gov These isoenzymes exhibit distinct tissue distribution and regulatory patterns. nih.govoup.com

Transcriptional Control:

The expression of 5α-reductase isoenzymes is under the control of various transcription factors. The androgen receptor (AR) directly regulates the transcription of both SRD5A1 and SRD5A2 genes. oup.com Interestingly, androgens appear to have opposing effects on these two genes in certain contexts, such as prostate cancer, where AR activation induces SRD5A1 expression while repressing SRD5A2. oup.com This differential regulation is mediated by the recruitment of the AR to the gene promoters, leading to transcriptional activation of SRD5A1 but not SRD5A2. oup.com The transcription factor Sp1 has also been shown to be crucial for the promoter activity of the rat Srd5a1 gene. nih.gov

Furthermore, progesterone has been demonstrated to transcriptionally regulate the expression of 5α-reductase type 2 in the female mouse brain, suggesting a role for this hormone in modulating the synthesis of 5α-reduced steroids in neural tissues. nih.gov In benign prostatic hyperplasia (BPH) cells, androgens have been shown to up-regulate the expression of all three 5α-reductase isoenzymes, an effect that is sensitive to the transcription inhibitor actinomycin (B1170597) D, indicating regulation at the transcriptional level. researchgate.net

Post-Translational Control:

While transcriptional regulation is a key control point, post-translational modifications can also influence the activity and stability of 5α-reductase enzymes. Although specific details regarding post-translational modifications of 5α-reductase in the context of this compound synthesis are not extensively documented in the provided search results, it is a common mechanism for regulating enzyme function. For instance, factors that affect protein folding, stability, and degradation could indirectly control the levels of active 5α-reductase.

3β-Hydroxysteroid Dehydrogenase (3β-HSD)

The 3β-HSD enzyme family is responsible for the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids, a critical step in the biosynthesis of all classes of steroid hormones. nih.govwikipedia.org In the context of this compound synthesis from DHT, 3β-HSD catalyzes the reduction of the 3-keto group. There are two primary isoforms in humans, HSD3B1 and HSD3B2, encoded by the HSD3B1 and HSD3B2 genes, respectively, which show tissue-specific expression. nih.govnih.gov

Transcriptional Control:

The expression of 3β-HSD genes is regulated by a complex interplay of signaling pathways and transcription factors. nih.gov In the adrenal glands, the expression of 3β-HSD is influenced by adrenocorticotropic hormone (ACTH) and angiotensin II. nih.gov The nuclear orphan receptor steroidogenic factor 1 (SF-1) has been shown to control the expression of human 3β-HSD type II. nih.gov Conversely, the overexpression of the SF-1 repressor DAX-1 leads to a decrease in 3β-HSD expression. nih.gov In Leydig cells, high doses of human chorionic gonadotropin (hCG) have been found to down-regulate the mRNA transcripts for both type I and type II 3β-HSD, indicating transcriptional inhibition. nih.gov

Post-Translational Control:

Post-translational modifications and protein stability are also important for regulating 3β-HSD activity. Studies using Western blot analysis have shown that certain genetic variants (polymorphisms) of HSD3B1 can lead to a significant decrease in the amount of enzyme protein expressed, suggesting that these variations may affect protein stability or degradation. nih.gov Furthermore, treatment with hCG has been shown to significantly reduce 3β-HSD protein levels in Leydig cells, a change that is consistent with the reduction in its mRNA levels and enzyme activity. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis and their Regulation

| Enzyme | Gene(s) | Function | Transcriptional Regulators | Post-Translational Regulation |

|---|---|---|---|---|

| 5α-Reductase | SRD5A1, SRD5A2, SRD5A3 | Converts testosterone to dihydrotestosterone (DHT). oup.comnih.gov | Androgen Receptor (AR), oup.com Sp1, nih.gov Progesterone nih.gov | Protein stability and degradation can be influenced by genetic variants and other factors. |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | HSD3B1, HSD3B2 | Catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. nih.govwikipedia.org Reduces the 3-keto group of DHT. | ACTH, nih.gov Angiotensin II, nih.gov SF-1, nih.gov DAX-1, nih.gov hCG nih.gov | Protein levels can be affected by genetic polymorphisms nih.gov and hormonal signals like hCG. nih.gov |

Hormonal and Local Factor Modulation of Production Pathways

The production of this compound is not static but is dynamically modulated by a variety of hormonal signals and local tissue factors. These factors can influence the expression and activity of the key biosynthetic enzymes, thereby controlling the local concentrations of this steroid.

Hormonal Modulation:

Androgens: As precursors, the availability of testosterone and DHT is a primary determinant of this compound synthesis. wikipedia.orgoup.com Furthermore, androgens, acting through the androgen receptor, directly regulate the transcription of the SRD5A1 and SRD5A2 genes, creating a feedback loop that can influence their own metabolism. oup.com In the fetal rat urogenital tract, androgens stimulate the expression of the Srd5a2 gene. oup.com

Estrogens: While not a direct precursor, estradiol can influence the steroidogenic milieu. Notably, this compound itself is an estrogenic metabolite of DHT that binds to the estrogen receptor beta (ERβ). nih.gov In the prostate, this compound has been shown to be a potent modulator of ERβ expression, suggesting an autoregulatory role. nih.gov

Progesterone: In the female mouse brain, progesterone has been shown to induce the expression of the 5α-reductase type 2 gene, thereby potentially increasing the local production of 5α-reduced neuroactive steroids. nih.gov

Gonadotropins: In Leydig cells, high doses of human chorionic gonadotropin (hCG), which mimics the action of luteinizing hormone (LH), lead to a significant reduction in 3β-HSD mRNA and protein levels, thereby inhibiting androgen production. nih.gov This demonstrates a key hormonal control mechanism in the testes.

Adrenocorticotropic Hormone (ACTH) and Angiotensin II: In the adrenal cortex, the expression of 3β-HSD is known to be influenced by ACTH and angiotensin II, highlighting the integration of adrenal steroidogenesis with the broader endocrine system. nih.gov

Local Factor Modulation:

The synthesis of this compound can also be influenced by factors within the local tissue environment. The expression of different 5α-reductase and 3β-HSD isoforms is tissue-specific, leading to distinct metabolic profiles in various organs. oup.comnih.gov For instance, in the fetal rat urogenital tract, the type 1 5α-reductase gene is predominantly expressed in epithelial cells, while the type 2 gene is limited to mesenchymal cells. oup.com This cellular specificity dictates where the conversion of testosterone to DHT, a key step for this compound production, can occur.

Furthermore, the local concentration of co-factors required for enzyme activity, such as NAD(P)+ for 3β-HSD, can also modulate the rate of synthesis. frontiersin.org The presence of local inflammatory mediators or growth factors could also potentially impact the expression of steroidogenic enzymes, although this is an area requiring further investigation.

Table 2: Hormonal and Local Factors Modulating this compound Production

| Factor | Effect on Production Pathway |

|---|---|

| Androgens (Testosterone, DHT) | Serve as direct precursors. wikipedia.org Modulate the expression of 5α-reductase genes. oup.comoup.com |

| Estrogens (Estradiol) | Influence the overall steroidogenic environment. This compound itself acts via ERβ to potentially regulate its own receptor. nih.gov |

| Progesterone | Can induce the expression of 5α-reductase type 2 in specific tissues like the brain. nih.gov |

| Gonadotropins (hCG/LH) | High levels can inhibit 3β-HSD expression and activity in Leydig cells. nih.gov |

| ACTH and Angiotensin II | Influence 3β-HSD expression in the adrenal cortex. nih.gov |

| Tissue-Specific Enzyme Expression | Differential expression of 5α-reductase and 3β-HSD isoforms in various tissues creates distinct metabolic capabilities. oup.comnih.gov |

| Local Co-factor Availability | The presence of necessary co-factors like NAD(P)+ is essential for 3β-HSD activity. frontiersin.org |

Metabolic Transformations and Degradation Routes of 5alpha Estrane 3beta,17beta Diol

Phase I Metabolic Pathways

Phase I metabolism involves the introduction or exposure of functional groups on the steroid nucleus, primarily through oxidation and isomerization reactions. These modifications alter the biological activity of the compound and prepare it for subsequent Phase II conjugation.

Hydroxylation and Oxidation Reactions

The metabolism of 5alpha-estrane-3beta,17beta-diol can involve hydroxylation at various positions on the steroid core, a reaction commonly catalyzed by cytochrome P450 (CYP) enzymes. For the analogous and more extensively studied compound, 5alpha-androstane-3beta,17beta-diol (3β-Adiol), the CYP7B1 enzyme is known to be a key catalyst in its hydroxylation. nih.gov This enzyme converts 3β-Adiol into 6α- and 7α-hydroxy metabolites. frontiersin.orgnih.gov This suggests that CYP enzymes are likely responsible for similar hydroxylations of the estrane-based structure.

Oxidation reactions are also a critical component of Phase I metabolism. The hydroxyl groups of this compound can be oxidized to ketones. This is exemplified by the conversion of the related 5alpha-androstane-3beta,17beta-diol back to the potent androgen 5alpha-dihydrotestosterone (DHT) by dehydrogenase enzymes. ontosight.ai This interconversion highlights the role of oxidative pathways in modulating the levels of active steroid hormones.

Epimerization and Isomerization

The stereochemistry of the hydroxyl groups on the steroid ring is a key determinant of biological activity. Epimerization, the change in configuration at a single chiral center, is a significant metabolic route. This compound can be metabolized into its 3alpha-epimer, 5alpha-estrane-3alpha,17beta-diol. Studies on the metabolism of nandrolone (B1676933), the precursor to this compound, have identified several estranediol isomers in urine, including this compound, 5beta-estrane-3alpha,17beta-diol (B1216164), and 5alpha-estrane-3alpha,17beta-diol. researchgate.net This indicates that isomerization at both the C3 and C5 positions occurs. The conversion between the 3-beta and 3-alpha epimers is typically governed by hydroxysteroid dehydrogenase (HSD) enzymes. For instance, the interconversion of the androstane (B1237026) analogues is mediated by enzymes like 3alpha-HSD and 3beta-HSD. frontiersin.orgnih.gov

Phase II Metabolic Pathways

Following Phase I modifications, this compound and its metabolites undergo Phase II conjugation reactions. These reactions attach large, water-soluble molecules to the steroid, which inactivates it and facilitates its excretion, primarily in urine and bile.

Glucuronidation and Sulfation Conjugations

Glucuronidation is a major Phase II pathway for steroids. In this process, a glucuronic acid moiety is attached to a hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com Research on the glucuronidation of the closely related 5alpha-androstane-3alpha,17beta-diol (B1664111) has shown that specific UGT isoforms, such as UGT2B7, UGT2B15, and UGT2B17, exhibit distinct stereo- and regioselectivity, conjugating at either the 3-OH or 17-OH position. nih.gov The existence of glucuronidated forms of estranediols, such as 5alpha-estrane-3beta,17alpha-diol (B13829717) bis(beta-D-glucuronide), confirms that this pathway is also central to the metabolism of this compound. lgcstandards.com These glucuronide conjugates are significantly more water-soluble than the parent compound. wikipedia.org

Sulfation is another critical conjugation reaction, catalyzed by sulfotransferase (SULT) enzymes. drughunter.com This process involves the transfer of a sulfo group to a hydroxyl position on the steroid. The presence of sulfated metabolites, such as 5alpha-androstane-3beta,17beta-diol monosulfate and 5alpha-androstane-3beta,17beta-diol disulfate, in biological samples confirms the importance of this pathway for diol metabolites. nih.govebi.ac.ukebi.ac.uk

Other Conjugation Reactions

While glucuronidation and sulfation are the most prominent and well-documented conjugation pathways for steroid diols, other Phase II reactions such as acetylation and methylation can occur with xenobiotics. drughunter.com However, for endogenous and exogenous steroids like this compound, the available scientific literature predominantly focuses on glucuronidation and sulfation as the primary routes of conjugation and elimination.

Enzyme Systems Governing this compound Catabolism

The breakdown of this compound is managed by a specific suite of enzymes that mediate its Phase I and Phase II transformations.

| Enzyme Family | Specific Enzymes (Examples) | Metabolic Reaction |

| Cytochrome P450 (CYP) | CYP7B1 | Phase I: Hydroxylation (e.g., at the 6α and 7α positions) nih.govfrontiersin.org |

| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD, 3β-HSD, 17β-HSD | Phase I: Oxidation and Epimerization (e.g., interconversion between diols and ketosteroids, and between 3α/3β epimers) frontiersin.orgnih.gov |

| UDP-glucuronosyltransferases (UGTs) | UGT1A, UGT2A, UGT2B families (e.g., UGT2B7, UGT2B15, UGT2B17) | Phase II: Glucuronidation (attachment of glucuronic acid to hydroxyl groups) nih.gov |

| Sulfotransferases (SULTs) | SULT families | Phase II: Sulfation (attachment of a sulfo group to hydroxyl groups) drughunter.com |

Detailed Enzyme Roles:

Cytochrome P450 enzymes , particularly CYP7B1, are instrumental in the initial hydroxylation of the steroid ring, creating more polar metabolites. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are crucial for the oxidation of hydroxyl groups to ketones and for the epimerization between 3α- and 3β-hydroxy forms, which can significantly alter the compound's biological properties. nih.govnih.gov

UDP-glucuronosyltransferases (UGTs) are responsible for the majority of conjugation reactions. The UGT2B subfamily, including UGT2B7, UGT2B15, and UGT2B17, shows high activity towards androstane diols, suggesting a similar role for estranediols. nih.gov These enzymes attach glucuronic acid, effectively neutralizing and preparing the steroid for excretion. wikipedia.org

Sulfotransferases (SULTs) catalyze the sulfation of the hydroxyl groups, creating sulfate (B86663) esters. nih.govebi.ac.uk This is another key mechanism for increasing water solubility and facilitating elimination.

Excretion Pathways of this compound and its Metabolites

The elimination of this compound, primarily a metabolite of the synthetic anabolic steroid nandrolone (17β-nortestosterone), occurs through various excretory routes, with urinary and biliary pathways being the most significant. Research into its excretion is often in the context of detecting nandrolone administration in livestock. nih.govnih.govresearchgate.net Metabolites are typically conjugated as glucuronides or sulfates to enhance their water solubility and facilitate excretion. researchgate.netnih.govwada-ama.org

Urinary Excretion

Urinary excretion is a well-documented pathway for this compound and its isomers following the administration of nandrolone. nih.govnih.gov Studies in cattle have been particularly insightful, identifying several estranediol isomers in urine.

One key study focused on creating a comprehensive steroid profile in calves after administering 17β-nortestosterone laureate ester. nih.gov This research developed a gas chromatography-mass spectrometry (GC-MS/MS) method to monitor and quantify five different estranediol isomers, including this compound. nih.gov The results showed consistent elimination patterns across the test subjects, with four of the five targeted estranediols being detectable in urine for several days post-administration. nih.gov While 5alpha-estrane-3beta,17alpha-diol was identified as the major metabolite, this compound was also present and quantifiable. nih.gov

The presence of specific 17β-isomers, such as this compound, in urine is considered a strong indicator of exogenous nandrolone administration in cattle. nih.govresearchgate.net Research has shown that while the 17α-isomer (5alpha-estrane-3beta,17alpha-diol) can be found naturally in the urine of pregnant or injured cattle, the 17β-diol isomers, including this compound and 5beta-estrane-3alpha,17beta-diol, were not detected in these animals under normal physiological conditions. nih.govresearchgate.net This makes their presence a potential definitive biomarker for identifying illicit steroid use in meat production. nih.govresearchgate.net

Table 1: Urinary Metabolites of 17β-Nandrolone Identified in Calves

| Metabolite (Isomer) | Abbreviation | Detection Status | Key Finding |

|---|---|---|---|

| 5alpha-Estrane-3beta,17alpha-diol | aba | Detected | Major metabolite, with concentrations up to 100 µg/L. nih.gov |

| This compound | abb | Detected | Considered a specific biomarker for nandrolone administration. nih.govresearchgate.net |

| 5beta-Estrane-3alpha,17beta-diol | bab | Detected | Considered a specific biomarker for nandrolone administration. nih.govresearchgate.net |

| 5alpha-Estrane-3alpha,17beta-diol | aab | Detected | Part of the urinary metabolite profile. nih.gov |

| 5beta-Estrane-3alpha,17alpha-diol | baa | Detected | Part of the urinary metabolite profile. nih.gov |

Biliary Excretion

Biliary excretion is a primary route for the elimination of nandrolone and its metabolites. A study involving steers treated with radiolabelled 19-nortestosterone laurate found that total residue concentrations were substantially higher in bile (ranging from approximately 2–16 nmol/mL) compared to urine (0.5–3 nmol/mL). researchgate.net This indicates that the biliary-fecal route is a major pathway for the clearance of these compounds. researchgate.net

Molecular Interactions and Receptor Binding Mechanisms of 5alpha Estrane 3beta,17beta Diol

Estrogen Receptor Beta (ERβ) Agonism by 5alpha-Estrane-3beta,17beta-diol

This compound, also commonly referred to as 3β-Adiol, is recognized as a selective agonist for Estrogen Receptor Beta (ERβ). frontiersin.orgnih.govnih.govresearchgate.net Its ability to bind to and activate this specific estrogen receptor subtype is a cornerstone of its physiological role, particularly in tissues where ERβ is the predominant form, such as the prostate and certain regions of the brain. nih.govnih.govnih.gov This activation initiates a cascade of molecular events that regulate gene expression and cellular function, distinguishing its effects from those of other steroid hormones. nih.gov

This compound demonstrates a notable binding affinity and selectivity for ERβ over Estrogen Receptor Alpha (ERα). nih.gov Studies have quantified this preference, revealing that while its affinity is lower than that of the primary estrogen, 17β-estradiol, it is significant and physiologically relevant. wikipedia.orgnih.gov The relative binding affinity (RBA) of 3β-Adiol for human ERβ is approximately 7% of that of estradiol (B170435). nih.gov In competitive binding assays using rat testicular cytosol, 3β-Adiol was shown to competitively inhibit the binding of radiolabeled estradiol with an inhibition constant (Ki) of approximately 12 nM. nih.gov This moderate but specific affinity allows it to act as a natural ligand for ERβ in various tissues. nih.gov

When compared to other endogenous estrogens and androgens, this compound occupies a unique position in its receptor binding profile. Unlike its precursor DHT, it possesses estrogenic properties mediated through ERβ. nih.govfrontiersin.org Its binding affinity for ERβ is greater than its affinity for ERα, showing a several-fold selectivity for the beta subtype. nih.gov In contrast, its isomer, 5alpha-androstane-3alpha,17beta-diol (B1664111) (3α-diol), has a substantially lower affinity for both estrogen receptors. unimi.itwikipedia.org Studies comparing a range of steroids have established a hierarchy of binding preference for the estrogen receptors, confirming that 3β-Adiol is a moderately potent, ERβ-preferential ligand. nih.govnih.gov For instance, one study reported that 3β-Adiol has approximately 3% and 7% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org This is notable because even though estradiol is not active in inhibiting prostate cancer cell migration, 3β-Adiol potently inhibits this process through ERβ activation, suggesting different pathways for ERβ activation by different ligands. nih.govunimi.it

Comparative Receptor Binding Affinities

This table summarizes the relative binding affinities (RBA) or inhibition constants (Ki) of this compound and other steroids for Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). Data is compiled from multiple studies.

| Compound | Receptor Target | Relative Binding Affinity (RBA) vs. Estradiol | Source |

|---|---|---|---|

| This compound (3β-Adiol) | ERα | ~3% | wikipedia.org |

| This compound (3β-Adiol) | ERβ | ~7% | wikipedia.orgnih.gov |

| 17β-Estradiol (E2) | ERα / ERβ | 100% (Reference) | nih.govnih.gov |

| Dihydrotestosterone (B1667394) (DHT) | ERα / ERβ | Very Low | nih.gov |

| 5alpha-androstane-3alpha,17beta-diol (3α-Adiol) | ERα | ~0.07% | unimi.itwikipedia.org |

| 5alpha-androstane-3alpha,17beta-diol (3α-Adiol) | ERβ | ~0.3% | unimi.itwikipedia.org |

The activation of ERβ by a ligand is a structurally-driven process. While specific crystallographic data for this compound bound to the ERβ ligand-binding domain (LBD) is not detailed in the available literature, the mechanism can be inferred from the known structure of ERβ with its cognate ligand, estradiol, and the principles of nuclear receptor activation. rcsb.org A ligand must possess specific structural features to fit within the hydrophobic ligand-binding pocket of the receptor. mdpi.com For estrogen receptors, this typically involves two hydroxyl groups positioned at an optimal distance of about 11 Å, connected by a lipophilic core. nih.gov The 3β- and 17β-hydroxyl groups on the androstane (B1237026) scaffold of 3β-Adiol fulfill this requirement. nih.gov

Upon binding, the ligand induces a critical conformational change in the receptor protein. This change primarily involves the repositioning of the C-terminal helix, known as Helix 12 or the Activation Function 2 (AF-2) helix. rcsb.orgmdpi.com The agonist-induced conformation creates a specific surface on the receptor that allows for the recruitment of coactivator proteins, such as those in the steroid receptor coactivator (SRC) family. frontiersin.orgmdpi.com These coactivators contain an LXXLL motif that docks into a hydrophobic groove formed by the repositioned AF-2 helix, initiating the assembly of the transcriptional machinery and subsequent gene regulation. mdpi.com Studies have shown that 3β-diol's effects through ERβ involve these coactivator interactions, leading to the regulation of target gene promoters, such as that for oxytocin (B344502). frontiersin.orgepa.gov

Lack of Significant Androgen Receptor (AR) Binding and Activation

A defining characteristic of this compound is its inability to bind to or activate the Androgen Receptor (AR). nih.govnih.govresearchgate.net Despite being a direct metabolite of the potent androgen DHT, the enzymatic conversion of the 3-keto group of DHT to a 3β-hydroxyl group in 3β-Adiol completely alters its receptor specificity. frontiersin.orgnih.gov This lack of AR binding has been demonstrated in multiple studies, which confirm that the biological effects of 3β-Adiol are not mediated by the androgenic pathway. frontiersin.orgnih.gov For example, the effects of 3β-Adiol on hypothalamo-pituitary-adrenal (HPA) axis reactivity can be blocked by an estrogen receptor antagonist but not by an androgen receptor antagonist like flutamide. frontiersin.org This specificity makes 3β-Adiol a purely estrogenic signaling molecule, acting via ERβ. nih.govnih.gov

Interactions with Other Nuclear Receptors and Transcription Factors (if applicable)

The primary interaction of this compound is with ERβ. nih.gov Upon activation by 3β-Adiol, ERβ functions as a ligand-dependent transcription factor. mdpi.com The activated receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) or interacts with other transcription factors at composite elements on the promoters of target genes. frontiersin.orgnih.gov The ultimate transcriptional outcome depends on the recruitment of a suite of coregulatory proteins (coactivators or corepressors). mdpi.comdntb.gov.ua Research indicates that the 3β-Adiol-ERβ complex recruits coactivators like GRIP/SRC-2 to modulate gene expression. frontiersin.org This interaction is crucial for mediating the steroid's effects, such as the regulation of oxytocin and corticotrophin-releasing hormone (CRH) gene promoters. frontiersin.orgepa.gov The interplay between the ligand-activated receptor and various transcription factors and coregulators allows for tissue-specific and gene-specific regulation. dntb.gov.ua

Non-Genomic Actions and Membrane Receptor Interactions (e.g., GPER, GABA-A receptor)

Beyond the classical genomic pathway involving nuclear receptors, some steroids can elicit rapid, non-genomic effects through interactions with membrane-bound receptors.

G-protein coupled Estrogen Receptor (GPER): GPER is a seven-transmembrane receptor that mediates rapid estrogenic signaling. nih.govnih.gov While ligands like 17β-estradiol can bind to GPER, there is no direct evidence in the reviewed literature to suggest that this compound is a significant ligand for or signals through GPER.

GABA-A receptor: Certain neurosteroids are potent positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the brain. nih.govnih.gov However, this activity is highly specific to the steroid's structure. It is the 3α-hydroxy isomer, 5alpha-androstane-3alpha,17beta-diol (3α-diol), that is known to interact with and positively modulate the GABA-A receptor. nih.govnih.gov In stark contrast, this compound (3β-diol) does not bind to the GABA-A receptor and therefore does not share the GABAergic modulatory effects of its isomer. wikipedia.org

Summary of Receptor Interactions for this compound

This table provides a concise overview of the documented interactions between this compound and key cellular receptors.

| Receptor | Interaction / Activity | Source |

|---|---|---|

| Estrogen Receptor β (ERβ) | Agonist; binds with moderate affinity and selectivity. | frontiersin.orgnih.govnih.gov |

| Estrogen Receptor α (ERα) | Binds with very low affinity; several-fold lower than for ERβ. | wikipedia.orgnih.gov |

| Androgen Receptor (AR) | No significant binding or activation. | nih.govnih.govresearchgate.net |

| GABA-A Receptor | No binding or modulation (in contrast to its 3α-isomer). | wikipedia.org |

| GPER | No significant interaction reported in sourced literature. | N/A |

Signal Transduction Cascades Initiated by this compound

The binding of this compound to its primary receptor, Estrogen Receptor beta (ERβ), initiates a series of intracellular signaling events that ultimately alter cellular function and gene expression. These signaling pathways are distinct from those activated by other steroids and can vary depending on the cell type.

Activation of ERK1/2 and PI3K/Akt Pathways

Current research into the direct activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways by this compound (also known as 3beta-Adiol) is still developing, with much of the focus on related compounds. For instance, its isomer, 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), has been shown to rapidly activate both the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway and the PI3K/Akt pathway in human optic nerve head astrocytes. nih.gov In these cells, 3alpha-diol's activation of the PI3K/Akt pathway is linked to the regulation of androgen receptor protein levels. nih.gov Furthermore, studies in LNCaP prostate cancer cells have demonstrated that 3alpha-diol can stimulate the activation of Akt, suggesting a role in cell survival and proliferation that is independent of the classical androgen receptor signaling pathway. nih.gov

In contrast, the signaling of 17beta-estradiol (E2), a potent estrogen, involves the activation of ERK1/2 and the PI3K/Akt pathway. nih.govnih.gov E2 has been shown to stimulate the MAPK signaling pathway, leading to the phosphorylation of ERK1/2. nih.gov This activation can occur independently of the classical estrogen receptors (ERα and ERβ) and may involve the G protein-coupled receptor, GPR30. nih.gov In breast cancer cells, E2-mediated upregulation of the PI3K/Akt pathway is dependent on ERα. nih.gov

While these findings for related compounds are significant, it is crucial to note that the signaling mechanisms of this compound are not identical. The primary affinity of this compound for ERβ suggests that its downstream signaling cascades may differ from those of 3alpha-diol and E2. Further research is required to fully elucidate the direct role of this compound in the activation of the ERK1/2 and PI3K/Akt pathways.

Table 1: Comparison of Signal Pathway Activation by Related Steroids

| Compound | Primary Receptor(s) | ERK1/2 Activation | PI3K/Akt Activation | Cell Type Context (Example) | Citation(s) |

|---|---|---|---|---|---|

| This compound (3beta-Adiol) | ERβ | Not directly established | Not directly established | Prostate cancer cells, Neuronal cells | nih.govresearchgate.net |

| 5alpha-Androstane-3alpha,17beta-diol (3alpha-diol) | Weak AR, others | Yes | Yes | Optic nerve head astrocytes, Prostate cancer cells | nih.govnih.gov |

| 17beta-Estradiol (E2) | ERα, ERβ, GPR30 | Yes | Yes | Breast cancer cells, Human lens epithelial cells | nih.govnih.govnih.gov |

Modulation of Gene Expression and Promoter Activity (e.g., ERE-mediated, AP-1)

This compound is a potent modulator of gene transcription, primarily through its interaction with ERβ. This regulation occurs through both classical and non-classical signaling pathways, involving specific DNA response elements.

In neuronal cells, this compound has been shown to activate ERβ1-mediated transcription through a classical Estrogen Response Element (ERE). researchgate.net The potency of this activation was found to be equivalent to that of 17beta-estradiol. researchgate.net Conversely, in the same study, this compound did not have any effect on ERα- or ERβ2-mediated promoter activity. researchgate.net Interestingly, ERβ1 was found to stimulate transcription via an ERE and inhibit transcription at an Activator Protein-1 (AP-1) site even without a bound ligand. researchgate.net

A significant finding is the ability of this compound to induce the expression of the E-cadherin gene through ERβ activation in prostate cancer cells. nih.gov E-cadherin is a key protein in cell-cell adhesion, and its increased expression is associated with a reduction in cell migration and metastasis. nih.govnih.govnih.gov The inhibitory effect of this compound on prostate cancer cell migration was reversed when E-cadherin expression was silenced, confirming the critical role of this gene in the compound's mechanism of action. nih.gov This suggests that the estrogenic effects of testosterone (B1683101) metabolites, mediated by ERβ, can be protective against cancer invasion. nih.gov

Furthermore, in the ventral prostate of adult rats, treatment with this compound resulted in the highest levels of ERβ expression compared to treatment with dihydrotestosterone (DHT) or estradiol. epa.gov This indicates a potential autoregulatory role for this compound in modulating the expression of its own receptor. epa.gov

Table 2: Gene Regulation by this compound

| Gene/Promoter Element | Effect of this compound | Receptor | Cellular Context | Consequence | Citation(s) |

|---|---|---|---|---|---|

| ERE (Estrogen Response Element) | Activation of transcription | ERβ1 | Neuronal cells | Modulation of gene expression | researchgate.net |

| AP-1 (Activator Protein-1) site | Inhibition of transcription (ligand-independent by ERβ1) | ERβ1 | Neuronal cells | Regulation of gene expression | researchgate.net |

| E-cadherin | Induction of expression | ERβ | Prostate cancer cells | Inhibition of cell migration | nih.gov |

| ERβ | Induction of expression | ERβ | Rat ventral prostate | Autoregulation of receptor levels | epa.gov |

Physiological and Cellular Roles of 5alpha Estrane 3beta,17beta Diol in Biological Systems Excluding Human Clinical Data

Regulatory Roles in Neuroendocrine Systems (e.g., Hypothalamo-Pituitary-Adrenal (HPA) Axis)

5alpha-Estrane-3beta,17beta-diol plays a crucial role in modulating the body's response to stress by influencing the Hypothalamo-Pituitary-Adrenal (HPA) axis. nih.gov The HPA axis is a fundamental neuroendocrine system that regulates numerous bodily processes, including the stress response. nih.gov Research in rodent models indicates that while estrogens can enhance the stress response, testosterone (B1683101) tends to decrease the gain of the HPA axis. nih.gov This testosterone-mediated suppression is now understood to be partly attributable to its conversion to this compound, which then acts via ERβ. wikipedia.orgnih.govnih.gov Specifically, the compound's actions are mediated by ERβ, which inhibits the response of the paraventricular nucleus (PVN) of the hypothalamus to stressors. nih.govnih.gov In studies with gonadectomized rats, ERβ agonists were found to reduce corticosterone (B1669441) and adrenocorticotropic hormone (ACTH) responses to restraint stress, an effect that was also observed in wild-type but not in ERβ-knockout mice. nih.gov

The regulatory influence of this compound extends to the core neuropeptides of the HPA axis: Corticotropin-Releasing Hormone (CRH) and Arginine Vasopressin (AVP). nih.govnih.gov These peptides are critical for initiating the stress response. nih.gov In vitro studies using cell lines have demonstrated that this compound can directly stimulate the promoter activity of both the CRH and AVP genes through an estrogen receptor pathway. nih.govnih.gov This activation is thought to occur through alternative pathways of gene regulation. nih.gov

Further studies in rats have shown that chronic administration of this compound enhanced the expression of CRH mRNA in the hypothalamus following a forced swim test, while AVP mRNA expression was not affected under these specific conditions. nih.gov This suggests a direct and potentially complex effect on CRH expression and regulation within the brain. nih.gov The ability of this compound to regulate AVP expression is also supported by findings that it increases AVP reporter activity through both ERβ1 and ERβ2 receptor isoforms. nih.gov

Evidence from animal models suggests that this compound influences brain function, leading to behavioral changes that imply modulation of neurotransmitter systems and neural plasticity. wikipedia.org In male rats and mice, the compound has been observed to produce anxiolytic (anxiety-reducing) and cognitive-enhancing effects. wikipedia.org These behavioral outcomes are linked to its activity at ERβ. wikipedia.org Furthermore, chronic administration in rats has been shown to have an anti-depressive effect, as measured by a significant decrease in immobility time in the forced swim test. nih.gov

The central nervous system of rats contains high levels of 5 alpha-Androstane-3 beta,17 beta-diol hydroxylase, an enzyme that metabolizes the compound. nih.gov The presence and activity of this enzyme are distributed throughout the CNS, with particularly high concentrations in the hypothalamus, indicating that this compound is actively processed within key brain regions involved in behavior and neuroendocrine control. nih.gov In the male rat pituitary, this compound is rapidly and extensively converted into polar steroid metabolites, specifically 5alpha-androstane-3beta,6alpha,17beta-triol and 5alpha-androstane-3beta,7alpha,17beta-triol, suggesting that its biological role in this tissue may be mediated by these downstream products. wikipedia.org

Cellular Proliferation and Differentiation in Non-Human Models

In vitro studies have extensively documented the effects of this compound on cellular proliferation and differentiation, with a primary focus on prostate cancer cell lines. These effects are consistently mediated through the activation of ERβ. nih.gov

Research has concentrated heavily on prostatic cancer cell lines, revealing a significant anti-proliferative role for this compound. In various androgen receptor (AR)-positive prostate cancer cell lines, including castration-resistant models like VCaP and VCaPAA, the compound significantly reduces cell proliferation. oncotarget.com This effect is often associated with an increase in the expression of ERβ and a marked downregulation of AR and estrogen receptor alpha (ERα). oncotarget.com In VCaP and VCaPAA cells, treatment with this compound leads to an increase in the number of cells in the G0/G1 phase of the cell cycle and a reduction in cells in the S and G2/M phases, indicating cell cycle arrest. oncotarget.com Similarly, in RV1 prostate cancer cells, the compound decreases cell proliferation and increases levels of the cell cycle inhibitor p21. nih.gov

Notably, these anti-proliferative effects are not observed in AR-negative prostate cancer cells like PC-3 or in non-neoplastic prostate cells such as BPH-1. oncotarget.com In vivo studies using xenografts of luciferase-labeled PC3 cells in nude mice have shown that continuous administration of this compound reduces the growth of established tumors. nih.govmeridianvalleylab.com

Despite the outline's mention of neuronal cell lines as an example, dedicated research on the direct effects of this compound on the proliferation and differentiation of neuronal cell lines is not prominently available in the reviewed literature.

Table 1: Effects of this compound on Proliferation in Various Cell Lines

| Cell Line | Cell Type | Model System | Key Finding | Citation(s) |

|---|---|---|---|---|

| LNCaP & VCaP derivatives | AR-Positive Prostate Cancer | In Vitro | Significantly reduced proliferation. | oncotarget.com |

| RV1 | AR-Positive Prostate Cancer | In Vitro | Decreased cell proliferation; increased p21 levels. | nih.gov |

| PC-3 | AR-Negative Prostate Cancer | In Vitro | No significant change in proliferation. | oncotarget.com |

| BPH-1 | Non-neoplastic Prostate | In Vitro | No significant change in proliferation. | oncotarget.com |

| PC3-Luc | AR-Negative Prostate Cancer | In Vivo (Nude Mice) | Reduced growth of established tumors. | nih.govmeridianvalleylab.com |

This compound significantly impacts cell motility, specifically by inhibiting migration and promoting adhesion, primarily demonstrated in prostate cancer cell models. nih.govaacrjournals.orgnih.gov This compound exerts a potent inhibition of prostate cancer cell migration through the activation of ERβ signaling. aacrjournals.orgnih.gov A key mechanism underlying this effect is the induction of E-cadherin, a protein known to suppress metastasis formation in prostate cancer. aacrjournals.orgnih.gov The inhibitory effect of this compound on migration can be counteracted by using small interfering RNA (siRNA) against E-cadherin, confirming its crucial role in the process. aacrjournals.orgnih.gov

In addition to inhibiting migration, this compound enhances the adhesive properties of cancer cells. In vitro adhesion assays using PC3-Luc cells showed that the compound significantly increased the cells' ability to adhere to surfaces coated with extracellular matrix proteins like laminin (B1169045) and fibronectin. researchgate.net This pro-adhesion effect was blocked by an ER antagonist, confirming the involvement of the estrogen receptor pathway. researchgate.net These findings, combined with observations of reduced invasive capabilities in vitro and counteracted metastasis formation in vivo, highlight the compound's potential to induce a broader anti-tumor phenotype. nih.govmeridianvalleylab.com

Table 2: Effects of this compound on Cell Migration and Adhesion

| Process | Cell Line | Model System | Key Finding | Mechanism | Citation(s) |

|---|---|---|---|---|---|

| Migration | DU145, PC3-Luc | In Vitro | Potent inhibition of cell migration. | ERβ activation; Induction of E-cadherin. | nih.govaacrjournals.orgnih.gov |

| Adhesion | PC3-Luc | In Vitro | Increased adhesion to laminin and fibronectin. | ERβ-mediated. | researchgate.net |

| Invasiveness | PC3-Luc | In Vitro | Reduced invasive capabilities. | ERβ-mediated. | nih.gov |

| Metastasis | PC3-Luc | In Vivo (Nude Mice) | Counteracted metastasis formation. | ERβ-mediated. | nih.govmeridianvalleylab.com |

Developmental Aspects and Organogenesis in Animal Models

Based on a comprehensive review of available scientific literature, there is currently limited to no specific information regarding the role of this compound in developmental processes and organogenesis in animal models. Research to date has primarily focused on its functions in the neuroendocrine system and in the context of cancer cell biology in adult organisms.

Comparative Biological Activities with other Steroid Metabolites

This compound, a metabolite of nandrolone (B1676933), exhibits a unique profile of biological activities when compared to other steroid hormones like dihydrotestosterone (B1667394) (DHT) and estradiol (B170435). nih.govfrontiersin.org Unlike its androgenic precursors, its effects are primarily mediated through estrogen receptors (ERs), particularly the beta isoform (ERβ). nih.govfrontiersin.orgnih.gov

The compound's activity profile distinguishes it from DHT, which is a potent AR agonist. frontiersin.orgnih.gov While both this compound and DHT can originate from testosterone metabolism, they activate different signaling pathways. nih.gov this compound has a moderate ability to bind and activate ERβ, but it possesses little to no activity at the androgen receptor. frontiersin.orgnih.gov This contrasts sharply with DHT's high affinity for the AR. nih.gov The anti-inflammatory effects of this compound in human endothelial cells are blocked by an estrogen receptor antagonist, with only minor effects from an androgen receptor antagonist, further highlighting its estrogenic mechanism of action. drugbank.com

Furthermore, in studies on the prostate gland of castrated adult rats, this compound's effects on acid phosphatase activity were compared with those of 5beta-dihydrotestosterone. nih.gov In the context of the neuroendocrine stress response, the activity of this compound is comparable to that of DHT in reducing the secretion of stress hormones, but it achieves this through an estrogenic pathway. frontiersin.orgnih.gov

Table 1: Comparative Receptor Activity and Tissue Effects of Steroid Metabolites in Rodent Models

| Compound | Primary Receptor Target | Effect on Prostate ERβ Expression (Rat) | Effect on Prostate AR Expression (Rat) | Pathway for HPA Axis Modulation (Mouse) |

|---|---|---|---|---|

| This compound | Estrogen Receptor β (ERβ) nih.govfrontiersin.org | Strong Induction nih.gov | Less Effective than DHT nih.gov | Estrogenic (via ERs) nih.gov |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) nih.govnih.gov | Partial Recovery nih.gov | Most Effective Inductor nih.gov | Androgenic (via AR) nih.gov |

| Estradiol (E2) | Estrogen Receptor α (ERα) & β (ERβ) nih.govwikipedia.org | Minor Effects nih.gov | Not specified | Not specified |

Role in Regulatory Feedback Loops within Endocrine Systems in research models

This compound plays a significant role in the regulatory feedback loops of key endocrine systems, primarily through its interaction with estrogen receptors. nih.govfrontiersin.orgnih.gov Its influence is particularly noted in the Hypothalamo-Pituitary-Adrenal (HPA) axis and in local autoregulatory loops within steroid-sensitive tissues. nih.govfrontiersin.org

HPA Axis Regulation: In research models, this compound is a key modulator of the HPA axis, which governs the body's response to stress. frontiersin.orgnih.gov The actions of this metabolite on the HPA axis are mediated by ERβ, leading to an inhibition of the stress response in the paraventricular nucleus (PVN) of the hypothalamus. frontiersin.orgnih.gov Studies in gonadectomized rats have shown that ERβ agonists, mimicking the action of this compound, reduce corticosterone and adrenocorticotropic hormone (ACTH) responses to restraint stress. frontiersin.org This effect is absent in ERβ-knockout mice, confirming the receptor's critical role. frontiersin.org In castrated adult male mice, treatment with this compound was as effective as DHT in dampening the stress-induced rise in CORT and ACTH. frontiersin.orgnih.gov

Furthermore, this compound can directly influence the expression of key regulatory peptides in the brain. In vitro studies using cell lines demonstrated that it can significantly stimulate the promoter activity of corticotrophin-releasing hormone (CRH) and arginine-vasopressin (AVP) through an ER-mediated pathway. nih.gov In vivo, chronic administration to rats subjected to a forced swim test led to enhanced CRH mRNA expression in the hypothalamus, suggesting a direct feedback effect on the central components of the stress axis. nih.gov

Prostatic Autoregulation: Within the prostate gland of rats, this compound participates in a local feedback loop by regulating the expression of its own primary receptor, ERβ. nih.gov The concentration of this metabolite in the prostate is significantly higher than that of estradiol, positioning it as a key physiological ligand for ERβ in this tissue. nih.gov Research has shown that administration of this compound to castrated rats leads to a potent induction of ERβ protein levels. nih.gov This suggests a mechanism of autoregulation where the metabolite upregulates its own receptor, potentially sensitizing the tissue to its effects. nih.gov

Hypothalamus-Pituitary-Gonadal (HPG) Axis: While direct studies are specific, its role as an estrogenic compound and its implication as a regulator of gonadotropin secretion suggest its involvement in the negative feedback control of the HPG axis. drugbank.com Estrogens, such as estradiol, are known to exert negative feedback on the pituitary gonadotropes, inhibiting the release of luteinizing hormone (LH) in response to gonadotropin-releasing hormone (GnRH). nih.govfrontiersin.org Given that this compound acts as an estrogen, it likely contributes to this feedback mechanism, helping to regulate reproductive hormone cycles. frontiersin.org

Table 2: Effects of this compound on Endocrine Feedback Loops in Research Models

| Endocrine Axis | Model System | Key Target | Observed Effect | Mediating Receptor |

|---|---|---|---|---|

| HPA Axis | Castrated Male Mice | ACTH & Corticosterone Secretion | Reduction in stress-induced secretion frontiersin.orgnih.gov | Estrogen Receptor nih.gov |

| HPA Axis | Rats (Forced Swim Test) | Hypothalamic CRH mRNA | Enhanced expression with chronic administration nih.gov | Estrogen Receptor nih.gov |

| HPA Axis | CHO-K1 Cell Lines | CRH & AVP Promoter Activity | Significant stimulation nih.gov | Estrogen Receptor nih.gov |

| Prostate Autoregulation | Castrated Male Rats | ERβ Protein Levels | Potent induction nih.gov | Estrogen Receptor β nih.gov |

Analytical Methodologies for Detection and Quantification of 5alpha Estrane 3beta,17beta Diol in Research Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of 5alpha-estrane-3beta,17beta-diol, providing the necessary separation from interfering substances in complex biological samples. When coupled with mass spectrometry, these techniques offer a powerful tool for both qualitative and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are highly specific and sensitive methods for the analysis of steroids like this compound. nih.govdss.go.thnih.gov A critical step in the analysis of steroids by GC-MS is derivatization, which increases the volatility and thermal stability of the analyte. gcms.cz Common derivatization agents for hydroxyl groups in steroids include silylating agents, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and acylating agents like pentafluoropropionic anhydride (PFP). nih.govdshs-koeln.de

The derivatized this compound is then introduced into the gas chromatograph, where it is separated from other sample components on a capillary column, typically a non-polar or medium-polar column such as a CP-SIL 5CB. dshs-koeln.de The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting ions are fragmented, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) is employed, where a specific precursor ion is selected and fragmented to produce product ions, which are then detected. researchgate.netnih.gov Selected ion monitoring (SIM) is another technique used to increase sensitivity by monitoring only a few specific ions characteristic of the target analyte. dss.go.thnih.govnih.gov

Key Parameters for GC-MS/MS Analysis of Steroids:

| Parameter | Typical Conditions |

| Derivatization | Silylation (e.g., MSTFA), Acylation (e.g., PFP anhydride) |

| GC Column | CP-SIL 5CB (methyl silicone) or similar |

| Injector Temperature | ~300°C |

| Temperature Program | Ramped, e.g., 160°C to 300°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or MS/MS |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in clinical and research settings for the analysis of steroids, offering high sensitivity, specificity, and the ability to multiplex the analysis of several compounds simultaneously. nih.gov Unlike GC-MS, derivatization is not always necessary for LC-MS/MS analysis of steroids, although it can be used to enhance ionization efficiency and sensitivity. researchgate.netjsbms.jpresearchgate.net

Sample preparation for LC-MS/MS analysis typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the matrix. orientjchem.org The extract is then injected into the LC system, where the separation is achieved on a reversed-phase column, such as a C18 column. hitachi-hightech.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. scispace.com

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Tandem mass spectrometry in the multiple reaction monitoring (MRM) mode is the most common method for quantification, where specific precursor-to-product ion transitions for this compound are monitored. orientjchem.org

Performance Characteristics of a Validated LC-MS/MS Method for Steroid Analysis:

| Parameter | Performance |

| Lower Limit of Quantification (LLOQ) | 6.2 - 7.3 pg/mL for estrone and 17-β estradiol (B170435) |

| Linearity (Correlation Coefficient) | > 0.99 |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy | Within ±15% |

Note: The data in this table is based on a validated method for estrone and 17-β estradiol and is representative of the performance achievable for steroid analysis by LC-MS/MS. jsbms.jpresearchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of steroids. nih.gov When coupled with a UV detector, HPLC can be used for quantification, although its sensitivity is generally lower than that of mass spectrometric methods. For steroids lacking a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is necessary to achieve adequate sensitivity. nih.gov

The separation is typically performed on a reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water. hitachi-hightech.comscispace.com The choice of mobile phase composition can be optimized to achieve the desired separation of this compound from other steroids.

While HPLC with UV detection is a robust and cost-effective method, its application for the quantification of endogenous levels of this compound in biological matrices is limited due to its lower sensitivity compared to mass spectrometry-based methods. It is more commonly employed for the analysis of pharmaceutical preparations or in research settings where higher concentrations of the analyte are expected.

Spectroscopic and Immunochemical Methods

Spectroscopic and immunochemical methods provide alternative approaches for the detection and quantification of this compound, often with the advantage of high throughput and simpler sample preparation.

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunochemical method that can be used for the quantification of steroids. Commercial ELISA kits are available for the glucuronide metabolite of the related compound, 5alpha-androstane-3alpha,17beta-diol (B1664111) (3α-Diol G). dbc-labs.comeaglebio.comamazonaws.comsceti.co.jpbiovendor.com The principle of these assays is typically a competitive binding scenario.

In a competitive ELISA, a known amount of enzyme-labeled steroid (conjugate) competes with the unlabeled steroid in the sample or standard for a limited number of binding sites on an antibody-coated microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of the steroid in the sample. A standard curve is generated to determine the concentration of the analyte in the unknown samples. eaglebio.comsceti.co.jp

Characteristics of a Commercial ELISA Kit for 3α-Diol G:

| Parameter | Specification |

| Assay Type | Competitive ELISA |

| Sample Type | Human Serum |

| Sample Volume | 50 µL |

| Calibration Range | 0.25–50 ng/mL |

| Sensitivity | 0.1 ng/mL |

| Total Assay Time | 45 minutes |

Note: This data is for the related compound 5alpha-androstane-3alpha,17beta-diol glucuronide. eaglebio.com

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique that has been developed for the measurement of 5alpha-androstane-3beta,17beta-diol. nih.gov This method also relies on the principle of competitive binding. A radiolabeled version of the steroid (e.g., tritiated) competes with the unlabeled steroid in the sample for binding to a specific antibody. After separation of the antibody-bound and free steroid, the amount of radioactivity in the bound fraction is measured. The concentration of the steroid in the sample is inversely proportional to the measured radioactivity.

To develop a specific RIA, antibodies are raised in animals, such as rabbits, by immunizing them with a conjugate of the steroid and a carrier protein like bovine serum albumin. nih.gov For the analysis of complex biological samples like plasma, a purification step, such as chromatography on Sephadex LH-20, is often necessary before the immunoassay to remove cross-reacting steroids. nih.gov

Research has demonstrated the simultaneous RIA of unconjugated and conjugated forms of both 3alpha and 3beta epimers of 5alpha-androstane-3,17beta-diol in human serum, showcasing the utility of this technique in clinical research. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Purity and Sensitivity

The analysis of this compound in complex biological matrices such as urine necessitates meticulous sample preparation to ensure analytical purity and enhance sensitivity. The choice of methodology often depends on the subsequent analytical technique, with gas chromatography-mass spectrometry (GC-MS) requiring derivatization to improve the volatility and thermal stability of the analyte.

A common workflow for the extraction and preparation of this compound from urine for GC-MS analysis involves several key steps. Initially, enzymatic hydrolysis is performed to cleave glucuronide and sulfate (B86663) conjugates, which are the primary forms in which steroids are excreted. This is typically followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroid fraction from interfering matrix components. For GC-MS analysis, the hydroxyl groups of this compound must be derivatized. Silylation is a widely used technique, with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being commonly employed to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility of the steroid, making it amenable to gas chromatography.

Below is a representative table outlining a typical sample preparation and derivatization protocol for the GC-MS analysis of this compound in a urine matrix.

| Step | Procedure | Reagents/Materials | Purpose |

| 1. Hydrolysis | Enzymatic deconjugation of steroid metabolites. | β-glucuronidase/arylsulfatase from Helix pomatia | To cleave glucuronide and sulfate conjugates, releasing the free steroid. |

| 2. Extraction | Liquid-liquid extraction to isolate steroids from the aqueous urine matrix. | Diethyl ether or a mixture of n-pentane and diethyl ether | To separate the lipophilic steroids from the polar components of urine. |

| 3. Clean-up | Solid-phase extraction for further purification of the steroid fraction. | C18 SPE cartridges | To remove remaining impurities and interfering substances. |

| 4. Derivatization | Silylation of hydroxyl groups to increase volatility for GC-MS analysis. | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide (NH4I) and a reducing agent like dithioerythritol (DTE). | To form volatile trimethylsilyl (TMS) derivatives suitable for GC-MS analysis. |

| 5. Reconstitution | The derivatized sample is redissolved in a suitable solvent for injection into the GC-MS system. | n-hexane or other non-polar solvent | To prepare the final sample for instrumental analysis. |

Method Validation and Quality Control in Research Settings

The validation of analytical methods is a critical requirement in research settings to ensure the reliability and accuracy of the obtained results. For the quantification of this compound, method validation typically assesses several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, precision, and specificity. These parameters are essential for establishing the performance characteristics of the analytical method.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the sensitive and specific quantification of this compound. The following table presents typical validation parameters for a GC-MS/MS method developed for the analysis of this compound and other nandrolone (B1676933) metabolites in bovine urine.

| Validation Parameter | Typical Performance Characteristic | Description |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Linearity (Range) | 1.0 - 50 ng/mL | The concentration range over which the instrumental response is proportional to the analyte concentration (correlation coefficient, r² > 0.99). |

| Recovery | 85 - 110% | The efficiency of the extraction process, representing the percentage of the analyte recovered from the matrix. |

| Precision (RSD%) | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |

| Specificity | No significant interferences at the retention time of the analyte. | The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present. |

Applications in Biomarker Research and Steroid Profiling in Animal Models

This compound has been identified as a definitive biomarker for the abuse of the anabolic steroid nandrolone in cattle. nih.govnih.gov Its detection is a cornerstone of steroid profiling in animal models for anti-doping and food safety purposes. Research has demonstrated that while other nandrolone metabolites may be present endogenously in certain physiological states (e.g., pregnancy), this compound is typically absent in untreated animals, making its presence a strong indicator of illegal administration. nih.govnih.gov

Steroid profiling studies in cattle have shown that following the administration of nandrolone, a characteristic pattern of metabolites, including this compound, appears in the urine. The urinary concentrations of these metabolites can be monitored over time to understand the pharmacokinetics of nandrolone. For instance, in calves treated with nandrolone laurate, 5alpha-estrane-3beta,17alpha-diol (B13829717) was found to be the major metabolite, with concentrations reaching up to 100 µg/L, while other estranediol isomers, including this compound, were also detected. The consistent patterns of metabolite elimination across different animals highlight the reliability of using these steroid profiles for monitoring purposes.

The application of these analytical methods extends beyond cattle to other animal models used in endocrinology and toxicology research. By accurately quantifying this compound and other related steroids, researchers can gain insights into the metabolic pathways of anabolic agents and develop more effective strategies for detecting their misuse.

Comparative Biochemical and Steroidogenic Analyses of 5alpha Estrane 3beta,17beta Diol

Structure-Activity Relationships of 5alpha-Estrane-3beta,17beta-diol and its Analogues

The biological activity of this compound is intrinsically linked to its molecular structure. The presence of hydroxyl groups at the 3-beta and 17-beta positions, along with the 5-alpha reduced steroid nucleus, are critical for its interaction with estrogen receptors. nih.gov Studies have shown that both the 3-beta and 17-hydroxyl groups are necessary for its competitive binding to the estrogen receptor. nih.gov

The structure of this compound allows it to bind to and activate estrogen receptor beta (ERβ) with moderate affinity, while having minimal activity at the androgen receptor (AR). nih.govfrontiersin.org This selective affinity for ERβ is a key aspect of its biological function. plos.org The orientation of the hydroxyl groups and the stereochemistry of the A/B ring junction in the 5-alpha configuration are crucial determinants of this selectivity.

Analogues of this compound with alterations at the 17-alpha position have been synthesized and studied to understand the impact of structural modifications on biological activity. For instance, the addition of hydrophobic substituents at the 17-alpha position of estradiol (B170435), a related C18 steroid, has been shown to influence its inhibitory activity on steroid sulfatase, an enzyme involved in steroid metabolism. nih.gov While a hydrophobic group can enhance inhibitory activity, steric hindrance from a long, flexible side chain can diminish it. nih.gov This highlights the delicate balance between hydrophobicity and steric factors in the design of steroid analogues.

Comparison with 3alpha-androstanediol (5alpha-androstane-3alpha,17beta-diol)

This compound and 3alpha-androstanediol (also known as 5alpha-androstane-3alpha,17beta-diol (B1664111) or 3alpha-diol) are isomers, both being metabolites of dihydrotestosterone (B1667394) (DHT). frontiersin.org Despite their structural similarity, they exhibit distinct biological activities primarily due to the different orientation of the hydroxyl group at the C3 position.

While this compound is a selective agonist of ERβ, 3alpha-androstanediol has a much lower affinity for estrogen receptors. wikipedia.orgwikipedia.org Instead, 3alpha-androstanediol is recognized as a potent positive allosteric modulator of the GABA-A receptor, contributing to its neurosteroid effects. wikipedia.org In contrast, this compound does not bind to the GABA-A receptor. wikipedia.org

Both isomers have minimal activity at the androgen receptor. frontiersin.org However, 3alpha-androstanediol can be oxidized back to the potent androgen DHT, whereas this compound's metabolic pathway does not readily lead back to potent androgens. nih.gov This difference in metabolic fate contributes to their distinct physiological roles.

| Feature | This compound | 3alpha-androstanediol |

| Primary Receptor Target | Estrogen Receptor β (ERβ) | GABA-A Receptor |

| Androgen Receptor (AR) Affinity | Low | Low |

| Estrogen Receptor (ER) Affinity | Moderate for ERβ | Low for ERα and ERβ |

| Metabolic Precursor | Dihydrotestosterone (DHT) | Dihydrotestosterone (DHT) |

| Key Biological Role | Estrogenic effects via ERβ | Neurosteroid effects |

Interplay with Other Steroid Pathways (e.g., androgens, estrogens, progestins)